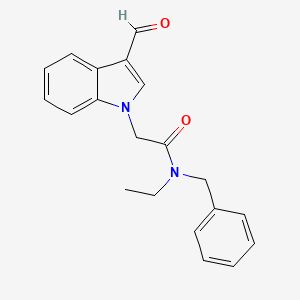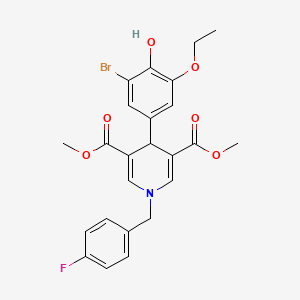![molecular formula C25H31N3O4S B11205181 N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B11205181.png)
N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the quinoline core using sulfonyl chloride in the presence of a base.
Amidation Reaction: The final step involves the reaction of the sulfonylated quinoline with N-butyl-N-ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-ethyl-4-oxo-3-quinolinecarboxamide
- N-Butyl-N-ethyl-6-sulfonyl-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Uniqueness
N-Butyl-N-ethyl-6-[[(4-ethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide is unique due to the presence of the sulfonyl and ethylphenylmethylamino groups, which confer specific chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H31N3O4S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-butyl-N-ethyl-6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H31N3O4S/c1-5-8-15-28(7-3)25(30)22-17-26-23-14-13-20(16-21(23)24(22)29)33(31,32)27(4)19-11-9-18(6-2)10-12-19/h9-14,16-17H,5-8,15H2,1-4H3,(H,26,29) |
InChI Key |
RKLREKSRYGGNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11205099.png)
![N-(4-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205109.png)

![1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11205122.png)
![2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11205124.png)
![Methyl 4-{[2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11205131.png)

![1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11205144.png)
![1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205150.png)
![5,7-diphenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205157.png)
![2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B11205158.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205162.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205179.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11205183.png)
